molecular formula C11H17NO4 B132971 (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 151907-79-8

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Cat. No.: B132971
CAS No.: 151907-79-8
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-SFYZADRCSA-N
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Description

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentene ring with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial contexts.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.

    Protein Modification: It is used in the modification of proteins and peptides for structural and functional studies.

Medicine:

    Drug Development: The compound is explored for its potential as a precursor or intermediate in the synthesis of pharmaceutical agents.

    Therapeutic Applications: Research is ongoing to investigate its potential therapeutic effects in various diseases.

Industry:

    Material Science: The compound is used in the development of novel materials with specific properties.

    Agriculture: It is studied for its potential use in agrochemicals and plant growth regulators.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.

    Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the cyclopentene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group or the double bond in the cyclopentene ring, using reducing agents like lithium aluminum hydride or hydrogen gas.

    Substitution: Substitution reactions can occur at the amino group or the carboxylic acid group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, and other reducing agents under controlled temperatures.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products:

    Oxidation: Formation of nitro compounds, ketones, or epoxides.

    Reduction: Formation of alcohols, alkanes, or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives, esters, or amides.

Mechanism of Action

The mechanism of action of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the free amino group, which can participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    N-Boc-4-aminocyclopent-2-enecarboxylic acid: Lacks the chiral centers, making it less selective in its interactions.

    N-Boc-4-aminocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, altering its reactivity and applications.

    N-Boc-4-aminocyclohex-2-enecarboxylic acid: Features a six-membered ring, affecting its steric and electronic properties.

Uniqueness:

    Chirality: The presence of chiral centers in (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.

    Reactivity: The combination of the cyclopentene ring, amino group, and carboxylic acid group provides a versatile platform for various chemical transformations.

    Applications: Its specific structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151907-79-8
Record name (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
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